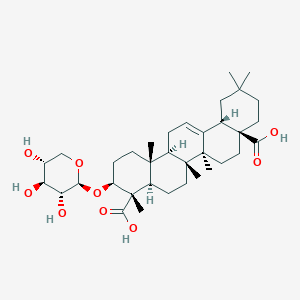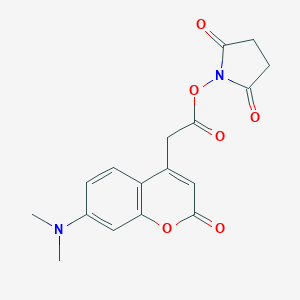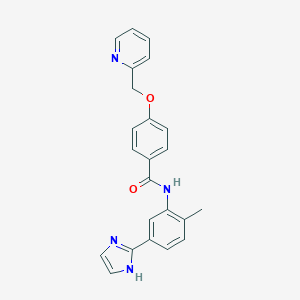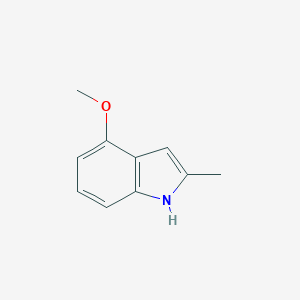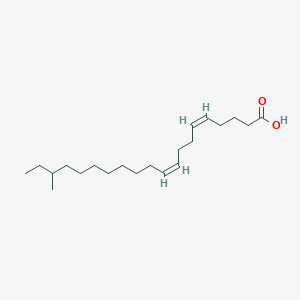
18-Methyl-5,9-eicosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is present in small amounts in mammalian tissues and is synthesized from dietary linoleic acid. Mead acid has been found to have various important roles in biological processes, including cell signaling, inflammation, and immune function.
Mecanismo De Acción
The mechanism of action of Mead acid is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and signaling pathways. Mead acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Mead acid has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Efectos Bioquímicos Y Fisiológicos
Mead acid has various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Mead acid has also been shown to improve insulin sensitivity and reduce blood glucose levels. Additionally, Mead acid has been found to have a positive effect on immune function, improving the activity of natural killer cells and T cells. Mead acid has also been shown to have a positive effect on brain health, improving cognitive function and reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mead acid has several advantages for lab experiments. It is readily available and can be synthesized from linoleic acid, which is widely available. Mead acid is also stable and can be stored for long periods without degradation. However, Mead acid has some limitations for lab experiments. It is expensive to synthesize, and its low abundance in mammalian tissues makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for Mead acid research. One area of interest is the role of Mead acid in the regulation of lipid metabolism and its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of Mead acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to elucidate the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, Mead acid is a polyunsaturated fatty acid that has various important roles in biological processes. It is synthesized from linoleic acid and has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Further research is needed to fully understand the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Métodos De Síntesis
Mead acid is synthesized from linoleic acid, an essential fatty acid that is obtained from the diet. The conversion of linoleic acid to Mead acid occurs via a series of enzymatic reactions that involve desaturation and elongation. The first step involves the desaturation of linoleic acid to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then elongated to dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase. Finally, DGLA is desaturated to Mead acid by the enzyme delta-5-desaturase.
Aplicaciones Científicas De Investigación
Mead acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Studies have suggested that Mead acid may be useful in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
Propiedades
Número CAS |
133530-15-1 |
|---|---|
Nombre del producto |
18-Methyl-5,9-eicosadienoic acid |
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(5Z,9Z)-18-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h4-5,11,13,20H,3,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-4-,13-11- |
Clave InChI |
ZCRBEWRYMZXYQH-UHFFFAOYSA-N |
SMILES isomérico |
CCC(C)CCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
SMILES canónico |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
Sinónimos |
18-Me-5,9-EIDA 18-methyl-5,9-eicosadienoic acid 18-methyl-5,9-icosadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



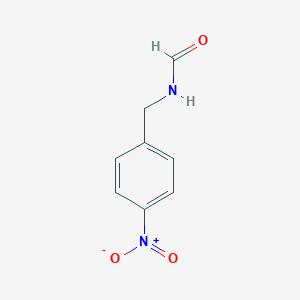

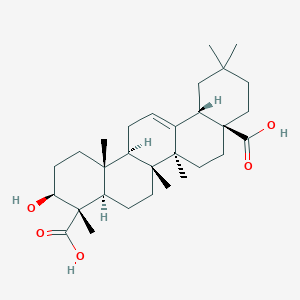

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
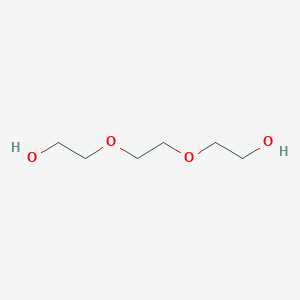

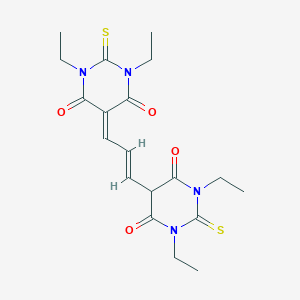
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
